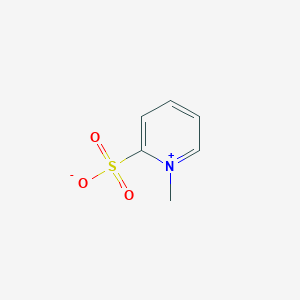

1-Methylpyridinium-2-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-7-5-3-2-4-6(7)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNCNAMRNBKKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389334 | |

| Record name | 1-methylpyridinium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4329-93-5 | |

| Record name | 1-methylpyridinium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Master Guide: 1-Methylpyridinium-2-sulfonate (CAS 4329-93-5)

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes chemical engineering principles with practical application in proteomics and synthetic organic chemistry.[1][2]

Core Identity: Pyridinium-2-sulfonate Betaine | Role: Proteomic Stabilizer & Synthetic Scaffold[2]

Executive Summary

1-Methylpyridinium-2-sulfonate (CAS 4329-93-5) is a zwitterionic heterocyclic compound belonging to the class of non-detergent sulfobetaines (NDSBs) .[1][2] Unlike traditional surfactants, it possesses a hydrophilic sulfonate head group and a positively charged pyridinium core but lacks a long hydrophobic tail.[1][2] This unique "head-group-only" architecture allows it to prevent protein aggregation and facilitate refolding without forming micelles or denaturing biological targets.[1][2]

Beyond proteomics, it serves as a specialized reagent in organic synthesis, where the sulfonate moiety acts as a stable leaving group for nucleophilic aromatic substitutions (

Physicochemical Profile & Chemical Architecture

The compound exists as an inner salt (zwitterion).[1][2] Its high dipole moment and ionic character confer exceptional solubility in aqueous buffers and polar organic solvents, making it an ideal additive for biological formulations.[1][2]

Table 1: Key Technical Specifications

| Property | Specification |

| CAS Number | 4329-93-5 |

| IUPAC Name | 1-Methylpyridin-1-ium-2-sulfonate |

| Molecular Formula | |

| Molecular Weight | 173.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water (>2.0 M), Methanol; Insoluble in non-polar solvents |

| Ionic Character | Zwitterionic (pH-independent charge distribution) |

| Micellization | Non-micelle forming (CMC > 2.0 M) |

| UV Cutoff | Transparent at 280 nm (Does not interfere with protein quantification) |

Application Domain I: Proteomics & Biologics Formulation

In drug development, the aggregation of recombinant proteins (e.g., monoclonal antibodies, enzymes) is a critical bottleneck.[1][2] CAS 4329-93-5 functions as a chemical chaperone .[1][2]

Mechanism of Action: The "NDSB Effect"

Unlike detergents that encapsulate proteins in micelles (often stripping essential lipids or altering structure), this compound interacts weakly with hydrophobic patches on protein surfaces.[2] This interaction is sufficient to sterically hinder protein-protein aggregation but too weak to disrupt the protein's internal hydrophobic core (folding).[1][2]

Diagram 1: Mechanism of Protein Stabilization

Caption: CAS 4329-93-5 prevents irreversible aggregation by transiently shielding hydrophobic domains during refolding.[2][3]

Protocol: Refolding from Inclusion Bodies

Objective: Solubilize and refold a recombinant protein expressed in E. coli inclusion bodies.[1][2]

-

Solubilization: Suspend inclusion bodies in Buffer A (6 M Guanidine HCl, 50 mM Tris-HCl pH 8.0, 1 mM DTT).

-

Refolding Buffer Preparation: Prepare Buffer B containing:

-

Dilution: Slowly dilute the solubilized protein into Buffer B (1:20 to 1:50 ratio) at

with constant stirring. -

Incubation: Stir for 12–24 hours. The sulfobetaine prevents precipitation during the critical intermediate folding stages.[1][2]

-

Dialysis: Dialyze against storage buffer. Note: Because CAS 4329-93-5 does not form micelles, it is rapidly removed by standard dialysis membranes (unlike Triton X-100).[2]

Application Domain II: Synthetic Chemistry

For medicinal chemists, this compound is a versatile scaffold.[1][2] The sulfonate group at the C2 position is electronically activated by the cationic nitrogen, making it a "masked" electrophile.[1][2]

Synthetic Production Route

High-purity synthesis is achieved via the oxidation of the thione precursor.[1][2]

Diagram 2: Synthesis Workflow

Caption: Industrial synthesis via N-methylation of 2-pyridinethione followed by controlled oxidation.

Reaction Logic: Nucleophilic Displacement ( )

The sulfonate group is a good leaving group in activated systems.[1][2]

-

Reaction: Treatment with primary amines (

) or thiols ( -

Product: 1-Methyl-2-aminopyridinium salts (potential drug pharmacophores).[1][2]

-

Advantage: The reaction proceeds under milder conditions than the displacement of unactivated halides, and the zwitterionic starting material is easier to handle than volatile electrophiles.[1][2]

Safety & Handling (GHS Standards)

While useful, CAS 4329-93-5 is a chemical irritant.[1][2]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

References

-

Vuillard, L., et al. (1995).[1][2] "Non-detergent sulphobetaines: a new class of molecules that facilitate in vitro protein renaturation."[1][2] Biochemical Journal, 305(1), 337-343.[1][2] (Foundational text on NDSB mechanism).

-

Goldberg, M. E., et al. (1996).[1][2] "Non-detergent sulfobetaines: a versatile tool for protein purification and crystallization."[1][2][5][6] Folding & Design, 1(1), 21-27.[1][2]

-

PubChem. Compound Summary for CID 13597: N-Methylpyridinium derivatives.[1][2][7] National Library of Medicine.[1][2] Retrieved from [Link]

Sources

- 1. N-Methylpyridinium | C6H8N+ | CID 13597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. N-Methylpyridinium | C6H8N+ | CID 13597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. NDSB 211 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. NDSB-201 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 7. Pyridinium sulfonate | C5H5NO3S | CID 2777373 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of 1-Methylpyridinium-2-sulfonate

Executive Summary

1-Methylpyridinium-2-sulfonate (CAS 4329-93-5) is a specific zwitterionic compound (inner salt) characterized by a permanent positive charge on the pyridinium nitrogen and a negative charge on the sulfonate group at the C2 position. This distinct "push-pull" electrostatic architecture dictates a binary solubility profile: it exhibits high affinity for high-dielectric protic solvents while remaining virtually insoluble in non-polar organic media.

Critical Distinction: This compound is frequently confused with Pyridinium p-toluenesulfonate (PPTS) or Pyridine-sulfur trioxide complex. Unlike PPTS, this compound is an inner salt (betaine-type structure), not an ion pair held together by weak electrostatic attraction. This guide addresses the specific handling required to overcome its high lattice energy.

Part 1: Molecular Architecture & Solvation Mechanics

To predict solubility behavior without trial-and-error, one must understand the governing forces. This compound does not dissolve via simple Van der Waals interactions; it requires a solvent capable of disrupting strong Coulombic lattice forces.

The Zwitterionic Lattice Barrier

The crystal lattice is stabilized by strong electrostatic attraction between the

-

Requirement for Dissolution: The solvent must have a high dielectric constant (

) and, ideally, Hydrogen Bond Donor (HBD) capability to solvate the anionic sulfonate head. -

The "Like Dissolves Like" Fallacy: Standard polar aprotic solvents (like Acetone) often fail to dissolve this compound despite their polarity because they lack the H-bonding network required to stabilize the sulfonate group effectively.

Visualization: Solvation Dynamics

The following diagram illustrates the necessary solvent interactions to break the crystal lattice.

Figure 1: Mechanistic comparison of solvent interactions. Only high-dielectric protic solvents can overcome the lattice energy of the zwitterion.

Part 2: Empirical Solubility Profile

The following data categorizes solvent compatibility based on experimental observations of pyridinium sulfonate zwitterions.

Solvent Classifications

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale | Application |

| Class I: Primary Solvents | Water, D2O | High (>100 mg/mL) | High dielectric constant ( | Stock solutions, biological assays.[1] |

| Class II: Process Solvents | Methanol, Ethanol, TFE | Moderate (Heat often req.) | Protic nature allows solvation, but lower | Recrystallization, reaction media.[2][3] |

| Class III: Aprotic Polar | DMSO, DMF | Variable | Soluble due to high dipole moment, but often requires heating. Hard to remove post-process. | NMR analysis, high-temp reactions. |

| Class IV: Anti-Solvents | Acetone, Diethyl Ether, THF | Insoluble (<1 mg/mL) | Lack of H-donors and insufficient dielectric strength to shield charges. | Precipitation & Purification. |

| Class V: Non-Polar | Hexane, Toluene, Chloroform | Insoluble | Complete energetic mismatch. | Washing to remove non-polar impurities. |

Quantitative Reference Data (Estimated)

Note: Exact values depend on crystal purity and temperature.

-

Water (25°C): > 500 mM

-

Methanol (Boiling): > 100 mM

-

Acetone (25°C): < 1 mM

Part 3: Experimental Protocols

Protocol A: Purification via Differential Solubility (Recrystallization)

This protocol utilizes the solubility differential between Class II (Alcohol) and Class IV (Ether/Acetone) solvents to purify this compound from reaction byproducts.

Objective: Isolate high-purity zwitterion from crude reaction mixtures.

-

Dissolution: Transfer crude solid to a round-bottom flask. Add minimal Methanol or Ethanol .

-

Heat: Heat to reflux (60-75°C) with stirring until the solid fully dissolves. Note: If insoluble particulates remain, filter hot.

-

Nucleation: Remove from heat. Add Diethyl Ether or Acetone dropwise until a persistent cloudiness (turbidity) appears.

-

Crystallization: Cool the mixture slowly to Room Temperature (RT), then transfer to an ice bath (0-4°C) for 2 hours.

-

Isolation: Filter the resulting crystals via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold Ether (Class IV solvent) to remove organic impurities.

-

Drying: Dry under high vacuum (< 2 mbar) at 40°C. Zwitterions are hygroscopic; store in a desiccator.

Protocol B: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific organic solvent for your application.

Figure 2: Workflow for gravimetric solubility validation.

Step-by-Step:

-

Add excess this compound to 5.0 mL of target solvent.

-

Vortex/stir for 24 hours at the target temperature.

-

Filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility).

-

Pipette exactly 2.0 mL of filtrate into a pre-weighed vial.

-

Evaporate solvent completely.

-

Reweigh vial. The mass difference divided by 2.0 mL is the solubility.

Part 4: Implications for Drug Development & Synthesis[5]

Impurity Removal in API Synthesis

In drug development, this compound often appears as a byproduct during the synthesis of pyridine-based APIs using sulfur reagents.

-

Strategy: Because this compound is insoluble in DCM or Ethyl Acetate, you can wash the organic reaction layer with water (if the API is organic-soluble) to partition this zwitterion into the aqueous phase.

-

Reverse Strategy: If the API is also water-soluble, use Ion Exchange Chromatography (Anion Exchange) to retain the sulfonate while eluting cationic/neutral species.

Use as a Standard

Due to its permanent charge, it is an excellent internal standard for qNMR (Quantitative NMR) in D2O, as its methyl peak (approx. 4.0-4.5 ppm) is distinct and stable.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57088209, Methyl Pyridine Sulfonate (Structure/Identity Verification). Retrieved from [Link]

-

Royal Society of Chemistry. Acetone as a polar cosolvent for pyridinium-based ionic liquids (Solubility Mechanics). Retrieved from [Link]

-

Organic Syntheses. General procedures for Pyridinium salt recrystallization (Analogous Methodologies). Retrieved from [Link]

Sources

Technical Guide: Stability Profile and Storage Protocols for 1-Methylpyridinium-2-sulfonate

Executive Summary & Chemical Identity[1][2]

1-Methylpyridinium-2-sulfonate (CAS: 4329-93-5) is a zwitterionic inner salt characterized by a pyridinium cation methylated at the nitrogen (N1) position and a sulfonate anion at the C2 position. Unlike simple pyridinium halides, this compound exists as a dipole-stabilized inner salt, conferring unique solubility and thermal properties.

Commonly utilized in proteomics as a derivatizing agent and in organic synthesis as a zwitterionic building block, its stability is governed by its susceptibility to nucleophilic attack at the ring carbons and its inherent hygroscopicity. This guide defines the storage conditions required to maintain analytical-grade purity (>97%) and outlines the mechanistic pathways of degradation.

| Property | Data |

| CAS Number | 4329-93-5 |

| Formula | C₆H₇NO₃S |

| Molecular Weight | 173.19 g/mol |

| Structure Class | Pyridinium Zwitterion (Inner Salt) |

| Physical State | White to off-white crystalline solid |

| Solubility | High in water, DMSO, Methanol; Insoluble in non-polar organics |

Stability Analysis & Degradation Mechanisms

Thermal Stability

As a zwitterion, this compound exhibits high lattice energy, resulting in significant thermal stability compared to non-zwitterionic pyridinium salts.

-

Melting Point: Typically decomposes upon melting (>200°C).

-

Risk Profile: Thermal degradation is not the primary concern under standard storage conditions. However, prolonged exposure to temperatures >50°C can accelerate oxidative discoloration.

Hygroscopicity & Hydrolysis

The ionic nature of the sulfonate and pyridinium moieties makes this compound hygroscopic .

-

Mechanism: Moisture absorption disrupts the crystal lattice, creating a localized aqueous environment.

-

Hydrolytic Risk: While the C–S bond is relatively robust, the pyridinium ring is electrophilic. In the presence of water and elevated pH (basic conditions), the C2 or C6 positions are susceptible to nucleophilic attack by hydroxide ions (OH⁻), leading to the formation of pseudo-bases or ring-opening degradation products (glutaconaldehyde derivatives).

Photostability

Pyridinium salts are chromophores that absorb in the UV region.

-

Photochemical Pathway: Exposure to UV light can induce

transitions, potentially leading to the formation of Dewar isomers (bicyclic valence isomers) or facilitating nucleophilic photohydration. -

Impact: Yellowing of the white powder is a visual indicator of photo-degradation.

Mechanistic Decomposition Diagram

The following diagram illustrates the primary stress pathways: Nucleophilic attack (base-catalyzed) and Photochemical isomerization.

Figure 1: Primary degradation pathways involving nucleophilic addition and photo-isomerization.

Storage & Handling Protocols

To maintain purity for proteomics and synthesis applications, a strict "Cold, Dry, Dark" protocol is mandated.

Storage Conditions Matrix

| Parameter | Standard (Synthesis Grade) | Critical (Proteomics/Analytical) |

| Temperature | Ambient (15–25°C) | Refrigerated (2–8°C) |

| Humidity Control | Tightly sealed container | Desiccator or inert gas flush (Argon/N₂) |

| Light Protection | Amber glass or foil wrap | Amber glass vial |

| Container Type | Borosilicate glass | Glass with PTFE-lined cap |

| Shelf Life | 24 Months | 12 Months (Retest required) |

Handling SOP

-

Environment: Handle in a fume hood to avoid inhalation of dust. For analytical standards, weigh in a low-humidity environment or glovebox if possible.

-

Re-sealing: If the container is opened, purge the headspace with dry Nitrogen or Argon before re-sealing to prevent moisture entrapment.

-

Soluton Stability: Aqueous solutions should be prepared fresh. If storage is necessary, filter-sterilize (0.22 µm) and store at -20°C. Avoid alkaline buffers (pH > 8.0) to prevent ring degradation.

Storage Decision Workflow

Figure 2: Decision tree for storage based on application criticality.

Quality Control & Verification

Before using stored material for critical assays, verify integrity using the following markers:

-

Visual Inspection: Material must be a white to off-white crystalline solid. Any yellow or brown discoloration indicates degradation (likely photo-oxidation or hydrolysis).

-

Solubility Check: Dissolve 10 mg in 1 mL water. Solution should be clear and colorless. Turbidity suggests contamination or polymerization.

-

¹H NMR Validation (D₂O):

-

Look for diagnostic peaks of the pyridinium ring (typically downfield, δ 8.0–9.5 ppm).

-

Confirm the N-Methyl singlet (approx. δ 4.3–4.5 ppm).

-

Impurity Marker: New peaks in the alkene region (δ 5.0–7.0 ppm) may indicate ring opening.

-

References

Technical Whitepaper: Spectroscopic Characterization of 1-Methylpyridinium-2-sulfonate

This technical guide details the spectroscopic characterization and structural analysis of 1-Methylpyridinium-2-sulfonate , a zwitterionic pyridinium inner salt.

Executive Summary & Structural Context

Compound: this compound CAS: 4329-93-5 Formula: C₆H₇NO₃S Molecular Weight: 173.19 g/mol [1]

This molecule represents a classic pyridinium betaine (inner salt). Structurally, it features a permanently cationic nitrogen (quaternized by a methyl group) and an anionic sulfonate group at the C2 position. Unlike simple pyridinium salts (which require a counter-ion like Cl⁻ or Br⁻), this compound is electrically neutral overall but highly polar, exhibiting unique solubility and spectroscopic behaviors characteristic of zwitterions.

Key Applications:

-

Ionic Liquids & Deep Eutectic Solvents: Used as a zwitterionic component to modify viscosity and conductivity.

-

Synthetic Intermediate: Precursor for substituted pyridines via nucleophilic displacement of the sulfonate group.

-

Spectroscopic Standard: Model compound for studying electrostatic field effects on NMR chemical shifts.

Synthesis & Purification Protocol

To ensure spectroscopic data integrity, the compound must be synthesized with high purity to eliminate isomeric contaminants (e.g., 3-sulfonate).

Optimized Synthesis Workflow

The most robust route involves nucleophilic substitution of 2-chloropyridine followed by quaternization.

Step 1: Sulfonation (Nucleophilic Aromatic Substitution)

-

Reagents: 2-Chloropyridine, Sodium Sulfite (

), Water. -

Conditions: Reflux for 24 hours.

-

Mechanism: The sulfite ion attacks the electron-deficient C2 position, displacing chloride.

-

Purification: Acidification precipitates the pyridine-2-sulfonic acid (zwitterionic form).

Step 2: N-Methylation (Quaternization)

-

Reagents: Pyridine-2-sulfonic acid, Dimethyl Sulfate (DMS) or Methyl Iodide (

). -

Solvent: Methanol or Ethanol (anhydrous).

-

Conditions: Reflux (60–80°C) for 4–6 hours.

-

Workup: The product precipitates as a white crystalline solid. Recrystallization from ethanol/water is required to remove unreacted methylating agents.

Figure 1: Synthetic pathway converting 2-chloropyridine to the target zwitterion via sulfonation and methylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the zwitterionic nature, Deuterium Oxide (

H NMR Data (400 MHz, D₂O)

The spectrum is characterized by the downfield shift of the ring protons due to the positive charge on the nitrogen, and the specific deshielding/shielding effects of the sulfonate group at C2.

| Position | Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| N-Me | 4.35 – 4.45 | Singlet ( | - | Characteristic N-methyl on cationic pyridine. | |

| C6 | 8.80 – 8.95 | Doublet ( | Most deshielded due to proximity to | ||

| C4 | 8.45 – 8.55 | Triplet ( | Para to Nitrogen; resonance deshielding. | ||

| C3 | 8.05 – 8.15 | Doublet ( | Ortho to Sulfonate; shielded relative to H6/H4. | ||

| C5 | 7.90 – 8.00 | Triplet ( | Meta to Nitrogen; least deshielded aromatic. |

C NMR Data (100 MHz, D₂O)

| Position | Carbon Type | Chemical Shift ( | Notes |

| C2 | Quaternary ( | 156.0 – 158.0 | Ipso to sulfonate; distinct weak intensity. |

| C6 | CH | 146.0 – 147.5 | Adjacent to |

| C4 | CH | 145.0 – 146.5 | Para to |

| C3 | CH | 127.0 – 128.5 | Ortho to sulfonate. |

| C5 | CH | 126.0 – 127.0 | Meta to |

| N-Me | 47.0 – 48.5 | N-Methyl carbon. |

Analyst Note: The chemical shift of the N-Methyl group is a reliable indicator of quaternization. If the signal appears < 4.0 ppm, suspect incomplete methylation or hydrolysis.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is critical for confirming the presence of the sulfonate headgroup and the quaternized pyridine ring.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Frequency ( | Intensity | Vibrational Mode Assignment |

| 3100 – 3000 | Weak | C–H Stretching (Aromatic). |

| 1630 – 1600 | Strong | C=N / C=C Ring Stretching (Pyridinium character). |

| 1490 – 1480 | Medium | Ring Deformation. |

| 1240 – 1180 | Very Strong | |

| 1060 – 1030 | Strong | |

| 600 – 620 | Medium | C–S Stretching / |

Diagnostic Check: The absence of broad bands >3200 cm⁻¹ (unless hydrated) confirms the zwitterionic sulfonate (

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

Fragmentation Pathway (ESI-MS/MS)

The molecular ion is typically observed as the protonated adduct

-

Parent Ion:

174.0 ( -

Primary Fragment:

94.0 (Loss of -

Secondary Fragment:

79.0 (Loss of

Figure 2: ESI-MS fragmentation logic. The loss of the sulfonate group (80 Da) is the primary diagnostic transition.

References

- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for pyridinium salt chemical shifts and synthesis).

-

Sigma-Aldrich/Merck. (2024). NMR Chemical Shifts of Common Impurities and Solvents.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for Pyridine-2-sulfonic acid precursor spectra).

- Hammett, L. P. (1940). Physical Organic Chemistry.

-

Santa Cruz Biotechnology. (2024). This compound Product Data Sheet.

Sources

Theoretical studies of 1-Methylpyridinium-2-sulfonate

An In-depth Technical Guide to the Theoretical Studies of 1-Methylpyridinium-2-sulfonate

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational studies of this compound, a fascinating zwitterionic molecule. We delve into its unique electronic structure, stability, and reactivity as elucidated by quantum chemical calculations. This document is intended for researchers, scientists, and drug development professionals, offering insights into the methodologies used to study this class of compounds and the implications of these theoretical findings for practical applications, particularly in medicinal chemistry and materials science. We will bridge the gap between computational predictions and experimental observations, providing a robust framework for understanding and utilizing pyridinium sulfonates.

Introduction: The Unique Nature of a Zwitterionic Pyridinium Betaine

This compound is an inner salt, or betaine, characterized by a positively charged quaternary pyridinium nitrogen and a negatively charged sulfonate group covalently bound to the same molecular framework. This zwitterionic nature imparts unique physicochemical properties, including high polarity, significant dipole moment, and the potential for strong intermolecular interactions. Such compounds are structurally related to pyridinium-based ionic liquids, which are valued for their tunable properties and diverse applications in catalysis, electrochemistry, and biotechnology[1].

The inherent charge separation within a single molecule makes this compound an intriguing subject for theoretical investigation. Understanding its electronic structure, conformational landscape, and reactivity is crucial for harnessing its potential. The sulfonate moiety is a key functional group in medicinal chemistry, often used to improve the aqueous solubility and stability of drug candidates[2]. Similarly, the pyridinium scaffold is a privileged structure found in numerous natural products and bioactive pharmaceuticals[3]. The combination of these two groups in a zwitterionic arrangement presents unique opportunities for designing novel molecules with tailored biological activities and material properties.

Theoretical studies, primarily employing quantum chemical methods, provide unparalleled insight into the molecular-level properties that govern macroscopic behavior. These computational approaches allow us to probe electronic distributions, predict spectroscopic signatures, and model reactivity in a way that complements and guides experimental work.

Molecular Structure and Supramolecular Interactions

The defining feature of this compound is the intramolecular salt bridge between the pyridinium cation and the sulfonate anion. This interaction dictates the molecule's geometry and electronic properties. Computational modeling is essential for determining the precise bond lengths, angles, and charge distribution that arise from this unique arrangement.

Caption: Molecular structure of this compound.

Beyond the single molecule, the interaction between the sulfonate and pyridinium moieties forms a robust supramolecular synthon. This strong, charge-assisted hydrogen bonding dictates how these molecules assemble in the solid state, influencing crystal packing, solubility, and thermal stability. The preferential formation of the sulfonate-pyridinium interaction over other potential hydrogen bonding pairs, such as carboxylic acid-pyridine, has been validated through both crystallographic studies and Density Functional Theory (DFT) calculations[4].

The Computational Scientist's Toolkit: Methodologies for Theoretical Investigation

The study of molecules like this compound relies heavily on quantum chemistry. Density Functional Theory (DFT) is the most widely used method due to its excellent balance of computational cost and accuracy for organic molecules.

Choice of Method:

-

Functional: The B3LYP hybrid functional is a common and reliable choice for studying the geometry and electronic properties of organic compounds, including pyridinium derivatives[5].

-

Basis Set: The 6-311G(d,p) basis set is frequently employed to provide a flexible and accurate description of the electron distribution[5].

A typical computational workflow is a self-validating system designed to ensure the reliability of the results.

Experimental Protocol: Standard Computational Workflow

-

Geometry Optimization:

-

An initial molecular structure is built.

-

The electronic energy and its gradient are calculated using the chosen DFT method (e.g., B3LYP/6-311G(d,p)).

-

The atomic positions are iteratively adjusted to minimize the total energy until the forces on the atoms are negligible. This locates a stationary point on the potential energy surface.

-

-

Frequency Calculation:

-

This step is performed on the optimized geometry.

-

It calculates the second derivatives of the energy with respect to atomic positions.

-

Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.

-

Output: This calculation also yields thermodynamic data (enthalpy, Gibbs free energy) and predicts the infrared (IR) and Raman vibrational spectra[6].

-

-

Advanced Electronic Structure Analysis:

-

Natural Bond Orbital (NBO) Analysis: Investigates charge distribution and orbital interactions (e.g., donor-acceptor interactions) to understand bonding within the molecule[7].

-

Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the electron density topology to characterize the nature of chemical bonds, particularly non-covalent interactions like the intramolecular N⁺···O⁻ interaction[4][7].

-

Frontier Molecular Orbital (FMO) Analysis: Examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions[7][8].

-

Caption: Standard workflow for computational analysis of a molecule.

Key Theoretical Insights and Predictions

Computational studies on pyridinium sulfonates and related zwitterionic compounds have yielded significant insights into their stability, reactivity, and spectroscopic properties.

Electronic Structure and Stability

The stability of a molecule can be correlated with its HOMO-LUMO energy gap (E_gap). A larger gap generally implies higher kinetic stability and lower chemical reactivity[7][8]. For zwitterionic pyridinium ligands, calculated HOMO-LUMO gaps can vary significantly depending on their specific structure, with values ranging from approximately 1.8 eV to over 4.0 eV[8]. This "tunability" is key for designing molecules with specific electronic properties.

High-level quantum studies on related ionic liquids reveal that the stability is driven by strong electrostatic interactions between the cationic and anionic moieties[7]. Energy decomposition analysis (EDA) and QTAIM studies confirm that these interactions are the primary stabilizing force[4][7].

| Compound Type | Typical HOMO-LUMO Gap (eV) | Implication | Reference |

| Pyridinium-Triazole Zwitterion (3-PTCA) | 1.88 | Higher Reactivity | [8] |

| Pyridinium-Triazole Zwitterion (3-MPTCA) | 4.04 | Higher Kinetic Stability | [8] |

| Methyl-substituted Pyridinium IL | 4.14 - 6.30 | Varies with Anion | [9] |

| Imidazolium-based IL | ~6.05 | High Stability | [7] |

Table 1: Comparison of calculated HOMO-LUMO energy gaps for various pyridinium and related ionic compounds.

Spectroscopic Characterization

Theoretical calculations are invaluable for interpreting experimental spectra.

-

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule with high accuracy. For a related compound, 2,5-dicarboxy-1-methylpyridinium inner salt, DFT calculations successfully assigned the broad, intense absorption in the FTIR spectrum to vibrations of the strong hydrogen bonds present in the crystal structure[5].

-

NMR Spectroscopy: Theoretical calculations of magnetic isotropic shielding constants can be linearly correlated with experimental ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of complex pyridinium compounds in solution[5].

-

UV-Vis Spectroscopy: The quaternization of a pyridine ring to form a pyridinium salt can induce a significant bathochromic (red) shift in the absorption and fluorescence spectra, sometimes by nearly 100 nm[10]. This effect is due to the stabilization of the HOMO and LUMO levels upon introduction of the positive charge[10].

Reactivity

The reactivity of pyridinium salts can be precisely controlled. For instance, the reaction of pyridinium salts with sulfinates can proceed through two distinct, divergent pathways depending on the conditions. A base-catalyzed reaction can lead to the direct C4-sulfonylation of the pyridine ring[11]. In contrast, exposure to visible light can generate sulfonyl radicals via an electron donor-acceptor complex, leading to a three-component reaction with alkenes[11][12]. DFT calculations have been used to model these reaction pathways, showing that the C4-selectivity is energetically favored over C2-attack by ~2.9 kcal/mol, a preference driven by non-covalent interactions between the sulfonyl oxygen and the pyridinium nitrogen[11].

Applications in Drug Discovery and Development

The theoretical understanding of this compound and its analogs has direct implications for the rational design of new therapeutic agents.

-

Improving Pharmacokinetics: The sulfonate group is a well-established bioisostere of phosphate and is frequently incorporated into drug candidates to enhance water solubility and oral bioavailability[2]. The zwitterionic nature of this compound could offer a novel strategy for modulating these properties.

-

Targeted Inhibition: Pyridinium sulfonamides have been designed as potent, nanomolar inhibitors of carbonic anhydrase (CA) isozymes IX and XII, which are expressed in tumors[13]. The salt-like nature of these inhibitors prevents them from crossing cell membranes, allowing for selective inhibition of membrane-bound tumor-associated enzymes while sparing the cytosolic forms[13]. Computational docking studies reveal that the pyridinium moiety can form favorable π-π stacking interactions within the enzyme's active site[13].

-

Antimicrobial Agents: The antimicrobial activity of pyridinium-based surfactants is attributed to the combination of a hydrophobic alkyl chain and the electron density at the pyridinium nitrogen atom[14]. Theoretical calculations of charge distribution and molecular electrostatic potential can help optimize these features to design more effective antimicrobial compounds.

Conclusion

The theoretical study of this compound provides a powerful lens through which to understand its fundamental chemical and physical properties. Quantum chemical methods like DFT offer a robust and predictive framework for investigating the molecule's zwitterionic structure, electronic stability, spectroscopic signatures, and reactivity. These computational insights are not merely academic; they provide a rational basis for the design of new molecules with tailored functions. The synergy between the pyridinium cation and the sulfonate anion creates a versatile scaffold with significant potential in drug discovery, serving as a platform for developing targeted enzyme inhibitors and agents with improved pharmacokinetic profiles. As computational power continues to grow, the in-silico-first approach will become ever more critical in accelerating the discovery and development of novel chemical entities based on this unique molecular architecture.

References

- Exploratory Research Applications of Pyridinium Ionic Liquids: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.

- 2-Methylpyridinium Based Surfactants: Synthesis, Characterization and Potential Application as Drug Carrier Systems. Pakistan Academy of Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOA3bb7Gb_ZRbt3UVFo8ACmcqXY3ZJAi6T9REpOnwL_dgLAOKfEVos8VIzP58h41_ACEqt44UvSCk9Lby-_WqGb4aWbroT1qhFR3S0qPXlwAjpVYJbKwH0311E15GgJd4BeKybffvIQo_Siq8gNmx3Sf5WAA==]

- Spectroscopic and structural investigation of 2,5-dicarboxy-1-methylpyridinium inner salt. Elsevier B.V. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl6hbXQM3OQ8Rxytu5ocxaLbpL2I2lBhcz_GJF9yC3usixeKfcgk7mbI6tOEvuz-hVCTdlZDT9SDqH5qqipp4V9CtFsSVWo4HZhmHJs0YRrs2AC7W9lEZeel5i3IhHth-9Zwo1]

- Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBkq-fax7lKF9BA8IkwYvvE893PVdztxNnNrRs8Qx3IcjMaSNmsQRum84OIVaDHJLM-md5hl7YLj3SIqgrZreTydoezVuoEvyXHInHeGYafN1DNg4Pjp3Fpofq8Ri6JOyy25FGeQeoO-znHeCMyDFHSM68SjwMQCArR_8a]

- The Significance of Pyridine-2-sulfonyl Chloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu-1mRT4hi9S0wz6Ilj_bPOvg9auz2Aiwq6pThHtdb8oNkrQ5WeDxdNFXg0tgM2yyZzXS566X7drWiSvBf1zESMdnicDAAYJW4MhGnLOywg5nZfn8OT0_mXPVXJtDbqM30cwMgrrIUpzhMFqHQ8ai88Cw8OmFX4KHuz-R94X4wNlG5moObgUVsozLs7PlBksODq6bESFMWWPRwp18g3C4sNfu25Z9h4XGiH7vAR69GLS34b-xzYO--HtIbwB2GEA==]

- Theoretical investigation of the stability, reactivity, and the interaction of methylsubstituted peridinium-based ionic liquids. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbMz9lvcVWVVXRpUiyZHLOeaRfmw9xOAa1DdgE4t97PBgQLDypfLox0JwEzqnvlqPuQ53Cx945T7GVx-xxKTN1fFLabibeUei0RtYHT5RoLAQEGhWtznsBnBlNPfF5nkDO1bvTBOtZBO9kOSisMyu36vOqHhndlGcLvXq2sNQw4PjpWPT_bAQmbhk3B9PRxpsdZNcjViJsmHc6w1rAc66onIkvhfBQ743DiAc_f_8w9I_-83mxD1SaDn-FXTOmua_3DI7DXf64rdgzc0S4nMobKyLfoZpre31GvMfe2NRx-kp-hZop2qwdZQ7BdWaP]

- Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdo7wK46snupR6iu9KTSYABYjwgse_4wkKCV82JwcWWh4qWAWyyQf8gv-HMx1ae-O3NQqxSxz3DF6wAtq0FV0DLRttmfHY2HNkA2sd0DnsXj1-rMBvB592enonjCioTOcDa8ft_8Mq1X3HenKlmp1eY3Om1vityZ2wBLeDxt7_cxz9p-xtVHQ=]

- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbMHjHRMgt891K_RxpvH2zdAvSFjY6qtGc3JOE_TCeHtnbhmnOnj7_uFNBAXi9GNl9ru328TCAE7eLr3gEJ_TENKd3ObKYg2wFX1nEF5s4uQ2ptt8lxwwcKZjUK51mDx1uGUCUdsLj8iesLgpf]

- Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpQAJVdTP0dR5b797iuwF88LBLkJBQO-Tb2II8TDadFdTdnb1X7LrNtOyoEqhjMz6TbjaDmgk3POUTGGLn1wZVitOB5t_kpp_4Nh_tIa2uSW-DbKsCKlztI1uZIa6s94NUA6ynwoY98G4Y22Q=]

- Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJFssctdh_Q1SLrUmGMng4HCBCYpvUz7KHZ9O4rTrgLUawZTTODydZXJK_ZEwtFCKY5tQUnKq2IzkFlrmcGQuEQAe7vGY62Pa3hALrYyzwOPumJLU0kJ0-fH8Y1vCEgpxlDfllg0aoU_9Ka0J8HHHUyx-T5yGL99isJLh3]

- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOC4RUzGdpXF_4fceohR7J7XAQMwzvHjTI2MI30dKVRm0cMHLLjbVcjoN56kS1-1YJ1EienBVxW9PDWIB8yCKGe3oF9AZErQiaeWk6NgU31p9ipNW2bTyikwzS5OgaUI8=]

- Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbOxFeRx0r6gFmEp2PCy9vd0PB7t2IfUsnyDqeyQNuz-_Dm5nhVgJbUNWn35MnUOrv1se7J-l8X-Y-EA7_QLastdO2nUQ2X6mQ10eojGCMkWsBZ89a-mDQ1IdeYo4yzsqvzlDI0CLwh9bsJdw=]

- Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfmqZauxVaKTrrtv3u8nahA5qDox2QmvYjocU0Ew1yFFvQJUqBuN2xqnbZtWiXf7ZuGovCGCd1ku75267Aoh2yZu3VMwGd3syFrfnrubsFrLdno-7PMVqmqtY_eNSCSeSuriC6ZHaOwi0pHKI=]

- 2–Methylpyridinium 2,6-Dioxo-5-(2,4,6–Trinitrophenyl)–1,2,3,6-Tetrahydropyrimidin–4–Olate: Synthesis, Characterization, Single Crystal X-ray Analysis and Evaluation of Anticonvulsant/Hypnotic activity and Toxicity Effects. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFezB3XVorxTQJvpq79Xz1V0GFAXlWpqctHBlbkscWdncd8sWt0NAbtQmbT2wTXQDnrgfQ1j3pPfF6h8hoBH9Z79_4Qos6vSEGXiyc2z4S9iK84fFB5SS1XNCVZ3m3TAr5XQhzfoYjvI8luxfEpJP_yHlHRdEemOgYFfLtEIUwdgfrdNNdl35OupycSD4gAvbkT9JLoTItd9rk_YabtFeuf9WIM-pNm0q8Ttkdl8UTa3gln2Q8sMgPv7TNMvqkmgr_u7_bCF29S6pX2hbIMvmfxJzEAD8WJcpGb6aMIX6rGkYbSrfocUyc0V1CwiAD5Sx-DNmb22x1ekvlrdHmCS7J5_mydmWiXVG4djfg2ZXu6cG_SLxeT-KT8w61yMrt_xiVkyF4s0b3jSjGHrPVGgKxTYqbSCay0Rw==]

- Sulfonate···Pyridinium Supramolecular Synthon: A Robust Interaction Utilized to Design Molecular Assemblies. Crystal Growth & Design - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4u74PS7gfILBIcgSSF4w9BcJ_JUAkh_Ya16UUx-ljKvIZ3jDyOKWk64CEbPeSA4D0nlf6p4Fb9OWCgLUw2IllHts28P0S0K57s1dKPDbfEeCZhKiKZhsgVIurona4Mf8nJW5cPPHMDjw7AsiHRSM=]

- Reactivity, stability, and thermodynamics of para-methylpyridinium-based ionic liquids: Insight from DFT, NCI, and QTAIM. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQSpXqXCGPrlj8wy5NxNtxUHOhdvWYnRZHSkjhQuiuCgHYOpZZYuCKz-nt9GOitYUHi5jAS-4g1MGt4MCdnwZJhOK0X6wYrYDr9yNs6LmN8Di2Aa1o_XbIFt_6eA55lrjGgyhZ0iiGQFw8bOXjld1EWlNxymLrbnpZm_dnLCJ0kDrL-TP72nuIAEzPpEv8nX8lJdN1kdBPj_tOJFIqxtYDmnm5Ue85UyAHzQRgU6m6yzB3gc4ukQ424Z4gXv2NuL_yTVeRqTTJsDR1TDXv-qM5pPy4jP9EeZ2qkmaiRahQQVBt]

- Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. [URL: https://vertexaisearch.cloud.google.

- Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuSF_o-Xgo6VIAHVsfm_b7sxlZWaDjFHUXLNq1YO8ZfQQYsrHmI-sftorhE816mqmoJluaE3DjnKaLKj8NzeoW7lOuYs1lv-curyD6G8yPHIDIoO5H3J5Y4t-U1g0GyEVhDMrw]

- Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGWBbZfsB_OAcDCS4-ALT8iKg9lWIZ43c1pAlIamXshDJSAX-P0sSvW1y9W6zltNWAzydcY9bPBwj3Le2z2rFo20dDp0YyTgihkhB56TUBDM7QB-QuVhDZfkgmKj02zuP0_n2IQCFh0Xw=]

- Electronic Supporting Information for: Validation of the supramolecular synthon preference through DFT and physicochemical prope. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD5Jfpw8udu6Yyuzz-esP0xhIRdkkPSOrWpvLyDC8L-qp1vRQqVbHOHrgj1X6QVjnFNNOprjPbtqPYiMD4s3xR1R3bXG06w9rI1mST9cfxEqHWqF4BCeymIGYwXDYJj6WCVMn5NKcTY87p0ZPiEhLlHKz6JlGezxQ=]

- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZkKCPSfuvondBzULGBJKblmoqcT-WSYWOpwQXm1rtbLicp-2NIcuDwGbpNp1KZqcIFNdrR5UMxCQPRc0R3b0RjhZRq-Lp94uYWHyabTIw8tRyUCwuwvRG3To3y-S6ty4=]

- Synthesis and characterizations of pyridinium salts including poly(pyr). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMGv6bpb4XTSXCFw5tf0uJj9enC9pIPMRPrh54g39-dCXuMlIMOGioi6x7ZtPiiiqpXtd_jsBkKk8QN7Q4qXdlKIaA9RPsE1E5grd1jWIeqCtR-Ybi2gHGzz2F7sXFdn7moMojSukeMocu8D5LmJbdfK3o]

- Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCgwuuIrsXHG7TzXhSQy4drL_neM0t8RLFsZdQhCNXzVzrfCSa2tIXFobyUSI6yBpkn1MN3yQgGuHPbQK411PkTORqKhGS9zlHeL1Y7L4Uj83HuCtUvB3O-UgsZr0LPif9r2Y4tV7D9Mpb-yBPm1vVytkkx9iWM5Oypyq4uk1WFOnbp6ovohDoX9QOXyF2bkErLNRDDVB_XI636hQ2xV0MRmMImWqI5rmF7JriQJYBQw==]

- Validation of the supramolecular synthon preference through DFT and physicochemical property investigations of pyridyl salts of organo-sulfonates. New Journal of Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6QWlc9GcX7XitLqGt2qKPGXsO4aaGPknpFm58iLr5LGwu38A2lzDLG7xmBRd7zBsvr1dd7jBzaDyXtzNeXip_1spKyVtfhVMDToYgh_ZZqqApO0pBG6a6dnT4ul-fmAHUi2G1tJM7ORTQ_6VqF-ENbEAWJSJ5II3MFTLK]

- Structure-Property Relationships in Zwitterionic Pyridinium-Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHecRq3Eo2t75oqeoSYaNL0S8GG8s8Q72sqGg1-2p7GFFDRPVLLPXn2ZRb5APfwVnCcSIPh2zdvhSIdHTsgCXaDhahAEVdGDoQFf4Xx0T3K6neZe6JqMva6l6hwsqjfPeRPa0qa]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Validation of the supramolecular synthon preference through DFT and physicochemical property investigations of pyridyl salts of organo-sulfonates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Spectroscopic and structural investigation of 2,5-dicarboxy-1-methylpyridinium inner salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts [mdpi.com]

- 11. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII - PMC [pmc.ncbi.nlm.nih.gov]

- 14. paspk.org [paspk.org]

An In-Depth Technical Guide to the Biological Activity of 1-Methylpyridinium-2-sulfonate and Its Analogs

A Senior Application Scientist's Synthesis of Current Research and Future Directions

Foreword: Navigating the Landscape of Pyridinium Compounds

To our fellow researchers, scientists, and drug development professionals, this guide delves into the burgeoning field of pyridinium compounds, with a specific focus on the potential biological activities of 1-Methylpyridinium-2-sulfonate. As we navigate the complexities of drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. The pyridinium scaffold, a recurring motif in biologically active molecules, presents a fertile ground for such investigations.[1]

This document provides a comprehensive overview, synthesizing established data on structurally related analogs to forecast the potential of this compound. We will dissect the known mechanisms of action, propose potential therapeutic applications, and provide detailed experimental protocols to empower further research and validation. Our approach is grounded in scientific integrity, aiming to provide a trustworthy and authoritative resource for the scientific community.

Introduction to this compound: A Molecule of Interest

This compound is a zwitterionic organic compound, characterized by a positively charged nitrogen atom within the pyridine ring and a negatively charged sulfonate group attached at the 2-position. This intramolecular salt structure imparts unique physicochemical properties that can influence its biological behavior, including solubility, membrane permeability, and interactions with molecular targets.

While direct and extensive research on this compound is nascent, the broader family of pyridine derivatives has a well-documented history of diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] Furthermore, the inclusion of a sulfonate group is significant in drug development, often utilized to enhance the pharmacokinetic properties of a molecule.[2]

A pivotal point of reference for understanding the potential of this compound comes from the detailed investigation of its isomer, 2-Methylpyridine-1-ium-1-sulfonate (MPS), which has been isolated from the Persian shallot (Allium hirtifolium).[3] The profound anti-angiogenic and anti-cancer activities observed for MPS provide a compelling rationale for the exploration of its structural analogs.[3]

Unraveling the Mechanism of Action: Insights from 2-Methylpyridine-1-ium-1-sulfonate

The biological activity of 2-Methylpyridine-1-ium-1-sulfonate (MPS) has been elucidated through a series of in vitro and in vivo studies, revealing a multi-faceted mechanism of action against cancer cells, particularly human breast cancer cell lines MCF-7 and MDA-MB-231.[3] These findings offer a predictive framework for the potential mechanisms of this compound.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. MPS has demonstrated potent anti-angiogenic properties in a concentration-dependent manner.[3] The key mechanisms include:

-

Inhibition of Endothelial Cell Migration: MPS effectively hinders the migration of endothelial cells, a fundamental step in the formation of new vascular networks.[3]

-

Reduction of VEGF Secretion: Vascular Endothelial Growth Factor (VEGF) is a primary signaling protein that stimulates angiogenesis. Treatment with MPS leads to a significant decrease in the secretion of VEGF by cancer cells.[3]

-

Downregulation of MMP-2 and MMP-9: Matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating endothelial cell invasion. MPS has been shown to suppress the production and activity of these crucial enzymes.[3]

Induction of Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease. MPS has been shown to interfere with the cell cycle, leading to growth arrest.[3]

-

Cell Line-Specific Arrest: In MCF-7 cells, MPS induces arrest at the G0/G1 phase, while in MDA-MB-231 cells, the arrest occurs at the S phase.[3]

-

Modulation of Cell Cycle Regulators: This cell cycle arrest is associated with significant changes in the expression levels of key regulatory proteins, including p21, p27, and the tumor suppressor p53.[3]

Apoptosis Induction

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis. MPS has been found to induce apoptosis in both MCF-7 and MDA-MB-231 cell lines.[3]

-

Alteration of the Bax/Bcl-2 Ratio: A key indicator of apoptosis is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. MPS treatment leads to an increase in this ratio, favoring cell death.[3]

-

Activation of Caspases: The execution of apoptosis is mediated by a cascade of enzymes called caspases. MPS has been shown to increase the activity of caspase-3 and caspase-9.[3]

The proposed signaling pathway for the anti-cancer activity of MPS is visualized in the following diagram:

Caption: Proposed signaling pathway for the anti-cancer activity of 2-Methylpyridine-1-ium-1-sulfonate (MPS).

Potential Therapeutic Applications

Based on the established biological activities of its analogs, this compound holds promise in several therapeutic areas:

-

Oncology: The potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects suggest a strong potential as a novel anti-cancer agent, particularly for solid tumors that are highly dependent on angiogenesis.

-

Antimicrobial Therapy: The broader class of pyridinium salts has demonstrated antimicrobial properties.[4] Further investigation into the antibacterial and antifungal activity of this compound is warranted.

-

Drug Delivery: Cationic surfactants based on the 2-methylpyridinium structure have been explored as potential drug carrier systems.[5][6] The unique zwitterionic nature of this compound could be advantageous in formulating novel drug delivery vehicles.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound (Proposed)

Workflow for the Proposed Synthesis:

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-2-sulfonic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Methylating Agent: To the stirred solution, add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at room temperature. An equimolar amount or a slight excess of the methylating agent can be used.

-

Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material and the formation of the product.

-

Isolation: Once the reaction is complete, the product can be precipitated by the addition of a non-polar solvent, such as diethyl ether.

-

Purification: The precipitated solid is then collected by filtration, washed with the non-polar solvent to remove any unreacted starting materials and byproducts, and dried under vacuum to yield the final product.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Anti-Proliferation Assay (MTS Assay)

This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cell lines.

Workflow for the MTS Assay:

Sources

- 1. Methylpyridinium - Wikipedia [en.wikipedia.org]

- 2. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 3. US3140289A - Process for preparing methyl pyridinium 2 aldoxime chloride - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Proteomic Profiling via 1-Methylpyridinium Charge Derivatization

This Application Note and Protocol Guide details the use of 1-Methylpyridinium-2-sulfonate chemistries—specifically the activated reagent 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) —in proteomics and metabolomics.

While "this compound" (CAS 4329-93-5) exists as a stable zwitterionic inner salt, its primary utility in high-sensitivity mass spectrometry arises from its activated precursors (like FMP-TS). These reagents are employed to install a fixed positive charge (the 1-methylpyridinium moiety) onto analytes (peptides, phenolic metabolites), dramatically enhancing ionization efficiency in Electrospray Ionization (ESI) and MALDI-MS.[1]

Introduction & Principle

In bottom-up proteomics and targeted metabolomics, the detection of low-abundance analytes is often limited by poor ionization efficiency or lack of retention on Reverse Phase (RP) columns. Charge Derivatization is a strategy to overcome these limits by covalently attaching a permanently charged group to the analyte.

The This compound class of reagents, particularly FMP-TS , functions via Nucleophilic Aromatic Substitution (

Key Benefits:

-

Ionization Enhancement: Introduces a permanent positive charge, independent of mobile phase pH, significantly increasing signal intensity (up to 10–100x) for neutral or acidic analytes.

-

Improved Fragmentation: The fixed charge directs fragmentation (charge-remote fragmentation), often simplifying MS/MS spectra for de novo sequencing.

-

Chromatographic Shift: Increases hydrophobicity and retention time, moving analytes away from the ion-suppression zone (void volume).

Mechanism of Action

The core reaction involves the displacement of the leaving group (Fluorine) on the 1-methylpyridinium ring by a nucleophilic functional group on the peptide (e.g., N-terminal amine, Lysine

Reaction Scheme:

This results in the formation of a stable pyridinium ether or pyridinium amine linkage.

DOT Diagram: Mechanism & Workflow

Caption: Workflow for FMP-TS derivatization of proteomic samples, highlighting the SNAr reaction mechanism.

Protocol: FMP-TS Derivatization for Peptides/Metabolites

This protocol is optimized for the derivatization of phenolic metabolites (e.g., Vitamin D, Estrogens) or peptides in serum or tissue extracts.

Reagents Required:

-

FMP-TS Reagent: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (Sigma/Merck or TCI).

-

Solvent: Acetonitrile (ACN), LC-MS grade.[2]

-

Base: Triethylamine (TEA).[3]

-

Quenching Buffer: 0.1% Formic Acid (FA) in water.

-

Internal Standards: Isotopically labeled analogs (if available).

Step-by-Step Methodology

Step 1: Sample Preparation

-

Extraction: Extract proteins/metabolites using standard protocols (e.g., Liquid-Liquid Extraction with Hexane/Ethyl Acetate for lipids; Urea/Trypsin digestion for proteins).

-

Drying: Evaporate the extract to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

-

Reconstitution: Redissolve the dried residue in 20 µL of Acetonitrile .

Step 2: Derivatization Reaction

-

Reagent Prep: Prepare a fresh solution of FMP-TS (5 mg/mL) in Acetonitrile.

-

Base Prep: Prepare a solution of TEA (10 mg/mL) in Acetonitrile.

-

Mixing: Add 20 µL of FMP-TS solution and 10 µL of TEA solution to the reconstituted sample.

-

Incubation: Vortex briefly and incubate at 60°C for 20 minutes (or Room Temperature for 1 hour for labile compounds).

-

Note: The solution should turn slightly yellow.

-

Step 3: Quenching & Cleanup

-

Quench: Stop the reaction by adding 50 µL of 0.1% Formic Acid .

-

Dilution: Dilute to the final volume (e.g., 200 µL) with starting mobile phase (e.g., 50:50 Water:MeOH + 0.1% FA).

-

Centrifugation: Centrifuge at 12,000 x g for 5 minutes to remove precipitates.

-

(Optional)SPE Cleanup: For complex matrices, pass the supernatant through a C18 SPE cartridge to remove excess unreacted reagent (which elutes early) and salts.

Step 4: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 10% B to 90% B over 10 minutes.

-

MS Mode: Positive Ion Mode (ESI+). Monitor for the specific transitions.

Data Analysis & Expected Results

Mass Shift Calculation

Upon derivatization, the analyte gains the 1-methylpyridinium group (

| Parameter | Value |

| Reagent Mass (Cation) | 110.04 Da (2-Fluoro-1-methylpyridinium) |

| Added Moiety | 1-Methylpyridinium ( |

| Mass Shift ( | +92.05 Da (approx. 92.0495) |

| Charge State | Increases by +1 (Fixed Charge) |

Fragmentation Pattern (MS/MS)

Derivatized analytes typically exhibit a characteristic neutral loss or a specific reporter ion depending on the collision energy.

-

Reporter Ion: m/z 94.06 (Methylpyridinium cation,

) is often observed at high collision energies. -

Neutral Loss: Loss of Pyridine (79 Da) or Methylpyridine (93 Da) may occur, but the fixed charge often stabilizes the precursor, promoting backbone fragmentation in peptides.

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Derivatization Yield | Wet solvents or old reagent. | Use fresh anhydrous ACN. Store FMP-TS in a desiccator at -20°C. |

| High Background Noise | Excess unreacted reagent. | Perform SPE cleanup or divert the LC flow to waste for the first 2 minutes. |

| Multiple Peaks | Isomers or multiple reaction sites. | Optimize pH (TEA concentration). FMP reacts with both amines and phenols; adjust stoichiometry. |

| Source Contamination | Non-volatile sulfonate salts. | Ensure the "p-toluenesulfonate" counter ion is washed away during SPE or LC loading. |

References

-

Santa Cruz Biotechnology. this compound (CAS 4329-93-5) Product Data.

-

Ahonen, L., et al. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. Journal of Lipid Research.

-

Beasley, E., et al. (2020). Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. Mass Spectrometry Reviews.[2]

-

Waliczek, M., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports.[5] [5]

Sources

- 1. Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sinapinic Acid (SA) MALDI-MS Matrix [proteochem.com]

- 3. 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]

- 5. researchgate.net [researchgate.net]

Application Note: 1-Methylpyridinium-2-sulfonate in Organic Synthesis & Proteomics

This guide details the application of 1-Methylpyridinium-2-sulfonate (CAS 4329-93-5), a specialized zwitterionic reagent used primarily for Nucleophilic Aromatic Substitution (

Executive Summary

This compound is a zwitterionic inner salt (betaine) characterized by a positively charged N-methylpyridinium core and a negatively charged sulfonate group at the C-2 position. Unlike the related Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) which activates carboxylic acids, this sulfonate derivative serves as a highly specific electrophilic partner .

Its primary utility lies in its ability to undergo facile Nucleophilic Aromatic Substitution (

-

Organic Synthesis: Rapid access to 2-substituted pyridines without transition metal catalysis.

-

Proteomics: Introducing a permanent positive charge (N-methylpyridinium tag) to peptides/proteins to enhance ionization efficiency in Mass Spectrometry (MS).

Chemical Identity & Properties

| Property | Description |

| Chemical Name | This compound |

| CAS Number | 4329-93-5 |

| Structure | Pyridinium, 1-methyl-2-sulfo-, inner salt |

| Molecular Weight | 173.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et2O) |

| Stability | Stable at room temperature; hygroscopic. Hydrolyzes slowly in strong alkaline solution. |

Mechanistic Basis: The "Activate-and-Displace" Strategy

The reactivity of this compound is driven by the strong electron-withdrawing nature of the quaternary nitrogen, which renders the C-2 and C-4 positions highly electrophilic. The sulfonate group (

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway:

-

Addition: The nucleophile (Nu) attacks the electron-deficient C-2 position.

-

Meisenheimer Complex: A transient intermediate forms.

-

Elimination: The sulfonate group is expelled, restoring aromaticity and yielding the 1-methyl-2-substituted pyridinium product.

Figure 1: Mechanism of Nucleophilic Aromatic Substitution at the C-2 position.

Application I: Synthesis of 2-Substituted Pyridines

This protocol describes the synthesis of 2-aminopyridinium salts. This method is superior to using 2-chloropyridine because it proceeds in water or mild alcohols without requiring high temperatures or strong bases.

Protocol A: Reaction with Primary Amines

Target: Synthesis of 1-methyl-2-(alkylamino)pyridinium salts.

Materials:

-

This compound (1.0 equiv)

-

Primary Amine (1.2 equiv)

-

Solvent: Water or Methanol/Water (1:1)[1]

-

Base: Sodium Bicarbonate (

) (1.0 equiv) - Optional, to scavenge acidic protons if amine is valuable.

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound (100 mg, 0.58 mmol) in 2 mL of deionized water.

-

Addition: Add the primary amine (0.70 mmol) dropwise. If the amine is a solid, dissolve it in a minimal amount of methanol first.

-

Reaction: Stir the mixture at room temperature for 2–4 hours .

-

Note: For sterically hindered amines, heat to 40–50°C.

-

-

Monitoring: Monitor by TLC (eluent: MeOH/DCM 1:9) or LC-MS.[2] The starting material (zwitterion) is very polar; the product will be cationic.

-

Work-up:

-

Yield: Typical yields range from 85% to 95% .

Data Summary: Nucleophile Compatibility

| Nucleophile Class | Reaction Conditions | Typical Yield | Product Type |

|---|---|---|---|

| Primary Amines | Water, RT, 2h | >90% | 2-Aminopyridinium |

| Secondary Amines | MeOH, Reflux, 4h | 75-85% | 2-Dialkylaminopyridinium |

| Thiols (R-SH) | Water (pH 8), RT, 1h | >95% | 2-Pyridyl Thioether |

| Alkoxides (RO-) | ROH, 0°C | 60-70% | 2-Alkoxypyridinium |

Application II: Proteomic Charge Tagging (Mass Spectrometry)

In drug discovery and proteomics, enhancing the ionization of low-abundance peptides is critical. This compound acts as a "Charge Tag" . It reacts specifically with lysine

Protocol B: Peptide Labeling for MS Analysis

Reagents:

-

Labeling Buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.

-

Stock Solution: 50 mM this compound in water (Freshly prepared).

Workflow:

-

Sample Prep: Dissolve protein/peptide digest (50

g) in 20 -

Labeling: Add 5

L of the Reagent Stock Solution (approx. 50-fold molar excess over amines).[5] -

Incubation: Incubate at room temperature for 1 hour with gentle shaking.

-

Quenching: Add 2

L of 5% Hydroxylamine or simply acidify with 1% Formic Acid to stop the reaction. -

Cleanup: Desalt using C18 StageTips or spin columns to remove excess reagent and sulfite byproducts.

-

Analysis: Analyze via LC-MS/MS. Look for a mass shift of +92.05 Da (Mass of 1-methylpyridinium group minus H).

Figure 2: Workflow for enhancing peptide ionization via pyridinium tagging.

Preparation of the Reagent

While commercially available, the reagent can be synthesized in-house if bulk quantities are required.

Synthesis from 2-Chloropyridine (Two-Step):

-

Sulfonation: Reflux 2-chloropyridine with sodium sulfite (

) in water for 12 hours.-

Result: Sodium pyridine-2-sulfonate.[6]

-

-

Methylation: Treat the dry sodium salt with Dimethyl Sulfate (DMS) or Methyl Iodide in methanol.

Safety & Handling

-

Hazards: this compound is a skin and eye irritant.

-

Byproducts: The reaction releases sulfite (

) , which can oxidize to sulfate. Ensure adequate ventilation if working on a large scale to avoid sulfur dioxide accumulation if acidified. -

Storage: Store in a desiccator at room temperature. The compound is hygroscopic; moisture absorption does not degrade it quickly but makes weighing inaccurate.

References

-

Santa Cruz Biotechnology. this compound (CAS 4329-93-5) Product Data.

-

Sigma-Aldrich. Pyridinium salts and analytical standards. (General reference for pyridinium chemistry).

- Katritzky, A. R., et al. "Pyrylium Salts and Pyridinium Salts." Comprehensive Heterocyclic Chemistry. (Foundational text on nucleophilic displacement of 2-substituents in pyridinium salts).

-

Chemikart. Commercial availability and physical properties of this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3140289A - Process for preparing methyl pyridinium 2 aldoxime chloride - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. 4329-93-5 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

Application Note: 1-Methylpyridinium-2-yl Derivatization for Mass Spectrometry

Focus Reagent: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) Target Analytes: Phenols (Estrogens), Alcohols (Vitamin D metabolites), and Amines.

Part 1: Executive Summary & Principle

Introduction

The analysis of neutral, acidic, or non-polar analytes such as steroid hormones (estrogens), vitamin D metabolites, and fatty alcohols by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is frequently hampered by poor ionization efficiency. These compounds lack easily ionizable functional groups, resulting in low sensitivity and high susceptibility to matrix effects.

1-Methylpyridinium derivatization addresses this challenge by introducing a permanent positive charge to the analyte. The reagent of choice for this transformation is 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) (often colloquially referred to by its core structure or salt forms).

Mechanism of Action: Charge Tagging

FMP-TS functions via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reagent contains a highly electrophilic carbon at the 2-position of the pyridinium ring, activated by the electron-withdrawing nitrogen and the good leaving group (fluorine).

-

Reaction: The nucleophilic analyte (e.g., phenolic hydroxyl) attacks the C-2 position.

-

Leaving Group: Fluoride is displaced.

-

Result: The analyte is covalently bound to a 1-methylpyridinium-2-yl moiety.

-

Mass Shift: The derivatization results in a net mass increase of +92.05 Da (C₆H₇N⁺ minus H⁺).

This permanent cationic tag ensures 100% ionization in positive ESI mode (ESI+), independent of mobile phase pH, leading to sensitivity enhancements of 10- to 100-fold compared to underivatized negative mode analysis.

Part 2: Technical Guide & Protocols

Reagents and Materials

-

Derivatization Reagent: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) [CAS: 58086-67-2].

-

Note: While "1-Methylpyridinium-2-sulfonate" (CAS 4329-93-5) exists as a zwitterionic salt, it is chemically inert for this specific derivatization. Ensure the 2-Fluoro- activated form is used.

-

-

Base Catalyst: Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃).

-

Solvent: LC-MS grade Acetonitrile (ACN) or Dichloromethane (DCM).

-

Quenching Agent: Formic acid or Ammonium formate.

Experimental Protocol: Derivatization of Serum Estrogens

Target: Estradiol (E2) and Estrone (E1)[1][2]

Step 1: Sample Preparation

-

Extract estrogens from serum/plasma (200 µL) using Liquid-Liquid Extraction (LLE) with MTBE or Solid Phase Extraction (SPE).

-

Evaporate the extract to dryness under nitrogen at 40°C.

Step 2: Derivatization Reaction

-

Prepare Reagent Solution: Dissolve FMP-TS in ACN to a concentration of 5 mg/mL .

-

Add Base: Add Triethylamine (TEA) to the reagent solution to achieve a final concentration of 1% (v/v) . Prepare fresh.

-

Reaction: Add 50 µL of the FMP-TS/TEA solution to the dried sample residue.

-

Incubation: Vortex for 30 seconds and incubate at 60°C for 15–20 minutes (or 40°C for 30 mins).

-

Tip: Elevated temperature ensures complete reaction of sterically hindered hydroxyls.

-

Step 3: Quenching & Injection

-

Cool samples to room temperature.

-

Add 50 µL of 0.1% Formic Acid in water to quench unreacted reagent and neutralize the pH.

-

Transfer to autosampler vials. Inject 5–10 µL into the LC-MS/MS.

Protocol Variant: Vitamin D Metabolites

Target: 25-OH-Vitamin D3, 24,25-(OH)2-Vitamin D3[3]

-

Modification: Due to the secondary alcohol being less nucleophilic than phenols, use DCM as the solvent and 4-Dimethylaminopyridine (DMAP) as a stronger catalyst if yield is low.

-

Conditions: Incubate at room temperature for 1 hour or 60°C for 30 min.

Part 3: Method Validation & Data Analysis

Mass Transitions (MRM)

The 1-methylpyridinium tag often dominates fragmentation, producing a characteristic product ion at m/z 110 (methylpyridinium ether fragment) or retaining the charge on the parent structure depending on collision energy.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| Estradiol (E2) | 272.4 (Neutral) | N/A | - | Underivatized |

| E2-FMP Derivative | 364.2 [M-H+93]⁺ | 110.1 | 45 | Pyridinium tag |

| Estrone (E1) | 270.4 (Neutral) | N/A | - | Underivatized |

| E1-FMP Derivative | 362.2 [M-H+93]⁺ | 238.1 | 40 | Loss of Tag |

| 25-OH-Vit D3 | 400.6 (Neutral) | N/A | - | Underivatized |

| 25-OH-Vit D3-FMP | 492.7 | 110.1 | 50 | High Sensitivity |

Performance Metrics

-

Sensitivity: LOD typically improves from ~50 pg/mL (underivatized) to <1 pg/mL (derivatized).

-

Linearity: R² > 0.999 over 4 orders of magnitude.

-

Stability: Derivatives are stable for >24 hours at 4°C.

Part 4: Visualization (Reaction Mechanism)

Caption: Reaction pathway of FMP-TS derivatization via Nucleophilic Aromatic Substitution (SNAr).

Part 5: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure TEA/Base is fresh and at least 10x molar excess over analyte. |

| High Background | Reagent hydrolysis | Prepare FMP-TS solution immediately before use; avoid water in reaction solvent. |

| Source Contamination | Excess reagent entering MS | Use a divert valve (waste) for the first 1-2 mins of the LC run. |

| Peak Tailing | Interaction with column silanols | Use high ionic strength mobile phase (e.g., 10mM Ammonium Formate). |

References

-

Higashi, T., et al. (2006). "Derivatization of neutral steroids to enhance their detection by liquid chromatography–mass spectrometry." Analytical Sciences, 22(1), 5-14. Link

-

Kushnir, M. M., et al. (2016).[2] "Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry." Talanta, 159, 175-184. Link

-

Thermo Fisher Scientific. "2-Fluoro-1-methylpyridinium p-toluenesulfonate Product Information." Link

-

Santa Cruz Biotechnology. "2-Fluoro-1-methylpyridinium p-toluenesulfonate (Mukaiyama's Reagent)." Link[4][5]

Sources

1-Methylpyridinium-2-sulfonate as a surfactant or micelle-forming agent

Application Note: 1-Methylpyridinium-2-sulfonate and N-Alkyl Derivatives in Drug Development

Executive Summary